molecular formula C16H20ClN5OS B14949431 1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide

1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide

Cat. No.: B14949431
M. Wt: 365.9 g/mol
InChI Key: XYTONCATDRBBGK-UHFFFAOYSA-N
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Description

1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a triazole ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

The synthesis of 1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the piperidine ring. Common reagents used in these reactions include hydrazine derivatives, chlorophenyl compounds, and piperidine derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide stands out due to its unique combination of functional groups and potential pharmacological properties. Similar compounds include:

  • This compound
  • This compound These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

Molecular Formula

C16H20ClN5OS

Molecular Weight

365.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H20ClN5OS/c1-20-15(12-4-2-3-5-13(12)17)19-22(16(20)24)10-21-8-6-11(7-9-21)14(18)23/h2-5,11H,6-10H2,1H3,(H2,18,23)

InChI Key

XYTONCATDRBBGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)CN2CCC(CC2)C(=O)N)C3=CC=CC=C3Cl

Origin of Product

United States

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